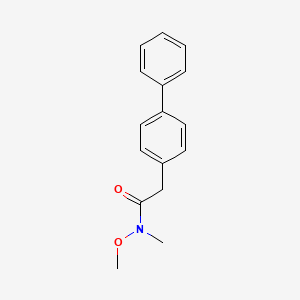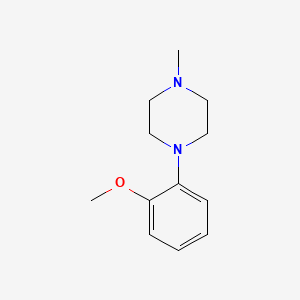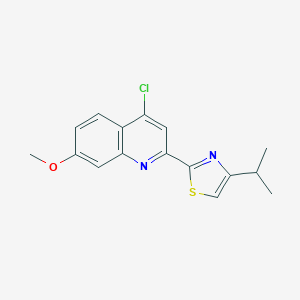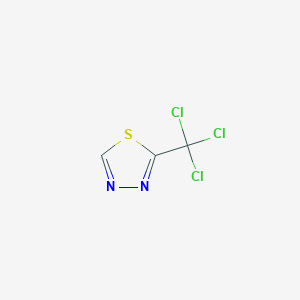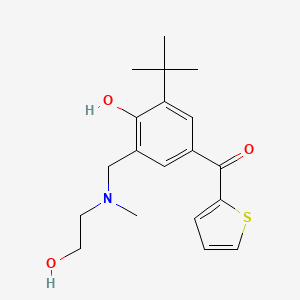
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl-
描述
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- is a complex organic compound with a unique structure that combines phenyl and thienyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- typically involves multiple steps. One common route includes the following steps:
Formation of the Phenyl Intermediate: The phenyl group is functionalized with a hydroxyl group and an aminomethyl group through a series of reactions involving reagents such as formaldehyde and methylamine.
Introduction of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction, using thienyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling: The phenyl and thienyl intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or thienyl derivatives.
科学研究应用
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The thienyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar hydroxyl groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in organic synthesis with similar structural complexity.
Uniqueness
Methanone, (3-(1,1-dimethylethyl)-4-hydroxy-5-((2-hydroxyethyl)methylamino)methyl)phenyl)-2-thienyl- is unique due to its combination of phenyl and thienyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
124978-79-6 |
|---|---|
分子式 |
C19H25NO3S |
分子量 |
347.5 g/mol |
IUPAC 名称 |
[3-tert-butyl-4-hydroxy-5-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H25NO3S/c1-19(2,3)15-11-13(18(23)16-6-5-9-24-16)10-14(17(15)22)12-20(4)7-8-21/h5-6,9-11,21-22H,7-8,12H2,1-4H3 |
InChI 键 |
OOOSYHOYONXZQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)CN(C)CCO)C(=O)C2=CC=CS2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
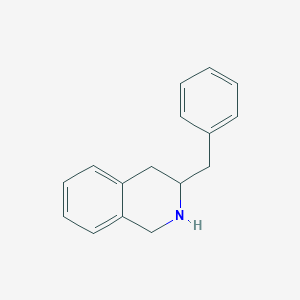
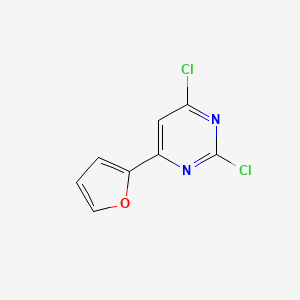
![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
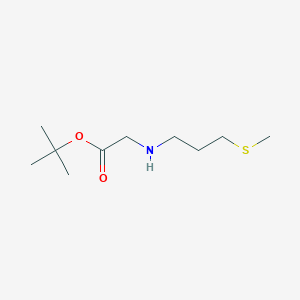
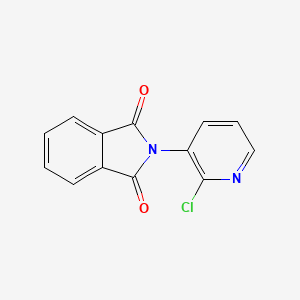
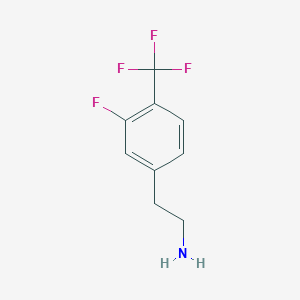
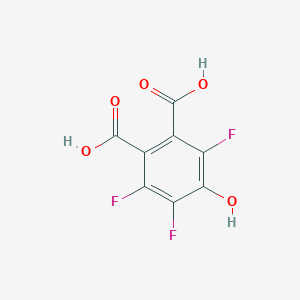
![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)
![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)
